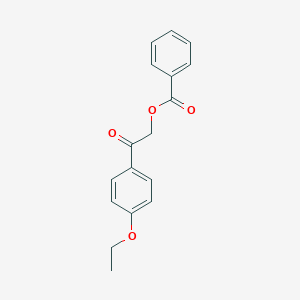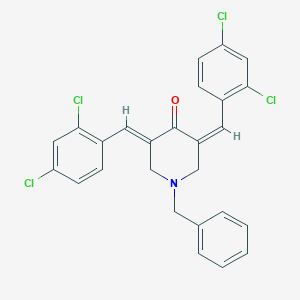
8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a compound that belongs to the family of xanthine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of phosphodiesterase enzymes, which leads to an increase in the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This, in turn, leads to the activation of protein kinase A and protein kinase G, respectively, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its ability to modulate cyclic nucleotide levels in cells. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its ability to inhibit phosphodiesterase enzymes, which makes it a useful tool for studying cyclic nucleotide signaling pathways in cells. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is to study its potential as a therapeutic agent for various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, particularly its interactions with phosphodiesterase enzymes and cyclic nucleotide signaling pathways. Additionally, further studies are needed to investigate its pharmacokinetics and toxicity in vivo.
Métodos De Síntesis
The synthesis of 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 7-methylxanthine with dodecanethiol in the presence of a base such as sodium hydride or sodium methoxide. The reaction takes place under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
The scientific research application of 8-(dodecylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is mainly focused on its potential as a therapeutic agent. It has been studied for its ability to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
8-dodecylsulfanyl-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O2S/c1-4-6-8-9-10-11-12-13-14-16-18-30-23-24-20-19(27(23)17-15-7-5-2)21(28)25-22(29)26(20)3/h4-18H2,1-3H3,(H,25,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPHUYUNNXZMJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404486.png)
![2-(2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran-4-yl)phenyl methyl ether](/img/structure/B404488.png)
![phenyl 3-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-2-phenylacrylate](/img/structure/B404491.png)
![8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B404492.png)
![2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404493.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(phenylacetyl)hydrazono]butanamide](/img/structure/B404494.png)
![3-(4-Isopropoxy-benzylsulfanyl)-4H-[1,2,4]triazole](/img/structure/B404497.png)
![3-{[2-(4-Methoxy-phenoxy)-acetyl]-hydrazono}-N-(4-methoxy-phenyl)-butyramide](/img/structure/B404499.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methoxy-6-nitrophenol](/img/structure/B404500.png)


![N-(5-Chloro-2-methoxy-phenyl)-3-[(2-p-tolyloxy-acetyl)-hydrazono]-butyramide](/img/structure/B404503.png)
![N-(3,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404508.png)
![N-(2,5-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404509.png)